molecular formula C19H24N4O2 B2619974 N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203332-98-2

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Numéro de catalogue B2619974
Numéro CAS: 1203332-98-2
Poids moléculaire: 340.427
Clé InChI: AUMILCSVFSXGOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in lab experiments. For example, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has a short half-life in vivo, which may limit its effectiveness in some experimental settings.

Orientations Futures

There are several future directions for research on N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in various neurological and psychiatric disorders. For example, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential than N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. Finally, there is a need for further research on the pharmacokinetics and safety of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in humans, in order to determine its potential as a therapeutic agent.

Méthodes De Synthèse

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-ylhydrazine with 3-bromopyridazine, followed by the reaction of the resulting intermediate with cyclopentanone and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been described in detail in several research articles.

Applications De Recherche Scientifique

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Propriétés

IUPAC Name

N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-15-4-1-2-5-15)14-9-11-23(12-10-14)18-8-7-16(21-22-18)17-6-3-13-25-17/h3,6-8,13-15H,1-2,4-5,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMILCSVFSXGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.